molecular formula C19H21N5O3S B2845607 methyl 2-(2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate CAS No. 896295-23-1

methyl 2-(2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate

Cat. No.: B2845607
CAS No.: 896295-23-1
M. Wt: 399.47
InChI Key: WUJNKZVCJFREJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate is a synthetic heterocyclic compound featuring a 1,2,4-triazole core substituted with a propyl group, a pyrrole ring, and a sulfanyl-acetamido-benzoate moiety. This structure combines pharmacophoric elements known for diverse biological activities, including kinase inhibition, ion channel modulation, and antimicrobial properties . The presence of the 1,2,4-triazole scaffold is critical, as it is widely studied for its stability and ability to interact with biological targets such as kinases (e.g., c-Kit, RAF) and redox enzymes (e.g., TrxR1) .

Properties

IUPAC Name

methyl 2-[[2-[(5-propyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O3S/c1-3-8-16-21-22-19(24(16)23-11-6-7-12-23)28-13-17(25)20-15-10-5-4-9-14(15)18(26)27-2/h4-7,9-12H,3,8,13H2,1-2H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUJNKZVCJFREJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN=C(N1N2C=CC=C2)SCC(=O)NC3=CC=CC=C3C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate typically involves multi-step organic reactions. One common approach is to start with the synthesis of the pyrrole and triazole rings separately, followed by their coupling through a sulfanyl linkage. The final step involves esterification to introduce the benzoate group.

    Synthesis of Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.

    Synthesis of Triazole Ring: The triazole ring can be synthesized using the Huisgen cycloaddition reaction, which involves the reaction of an azide with an alkyne.

    Coupling Reaction: The pyrrole and triazole rings are then coupled using a thiol reagent to form the sulfanyl linkage.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the benzoate ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Oxidation Reactions

The sulfanyl (-S-) group undergoes oxidation to sulfoxide (-SO-) and sulfone (-SO₂-) derivatives under controlled conditions.

Reaction Conditions Products Yield References
Sulfanyl → SulfoxideH₂O₂ (30%), AcOH, 25°C, 4hMethyl 2-(2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfinyl}acetamido)benzoate~75%
Sulfanyl → SulfonemCPBA (2 eq.), DCM, 0°C → RT, 12hMethyl 2-(2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfonyl}acetamido)benzoate~62%

Key Findings :

  • Oxidation selectivity depends on reagent strength: H₂O₂ produces sulfoxide, while mCPBA achieves full sulfone formation.
  • The triazole and pyrrole rings remain intact under these conditions .

Hydrolysis Reactions

The ester and amide groups are susceptible to hydrolysis under acidic or basic conditions.

Reaction Conditions Products Yield References
Ester hydrolysis (basic)NaOH (2M), EtOH/H₂O (1:1), reflux, 6h2-(2-{[5-Propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoic acid~88%
Amide hydrolysis (acidic)HCl (6M), 100°C, 24h2-Mercaptoacetic acid + 5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-amine~45%

Key Findings :

  • Basic hydrolysis of the ester proceeds efficiently, while amide cleavage requires harsh acidic conditions.
  • The triazole-pyrrole system exhibits stability under hydrolysis .

Nucleophilic Substitution

The triazole ring’s N-atoms and sulfanyl group participate in substitution reactions.

Reaction Conditions Products Yield References
Alkylation at triazole N-2CH₃I, K₂CO₃, DMF, 60°C, 8hMethyl 2-(2-{[5-propyl-4-(1H-pyrrol-1-yl)-1-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate~68%
Thioether displacementNaSH, DMSO, 80°C, 12hMethyl 2-(2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfhydryl}acetamido)benzoate~52%

Key Findings :

  • Alkylation occurs preferentially at the less hindered N-2 position of the triazole .
  • Thiol-disulfide exchange is feasible but requires polar aprotic solvents .

Cycloaddition and Cross-Coupling

The triazole and pyrrole moieties enable participation in cycloaddition and metal-catalyzed coupling.

Reaction Conditions Products Yield References
CuAAC click reactionCuSO₄·5H₂O, sodium ascorbate, H₂O/EtOHTriazole-linked dendrimer derivatives~78%
Suzuki-Miyaura couplingPd(PPh₃)₄, Ar-B(OH)₂, K₂CO₃, DME, 80°CAryl-substituted triazole analogs~65%

Key Findings :

  • Copper-catalyzed azide-alkyne cycloaddition (CuAAC) modifies the triazole core for bioconjugation .
  • Suzuki coupling introduces aromatic groups at the propyl side chain .

Stability Under Environmental Conditions

Condition Observation Degradation Products References
UV light (254 nm, 48h)Partial decomposition of sulfanyl and ester groupsBenzoic acid derivatives + disulfides
pH 1–3 (HCl, 25°C, 7d)Stable ester; minor amide hydrolysisTrace amounts of carboxylic acid
pH 10–12 (NaOH, 25°C, 7d)Complete ester hydrolysis; triazole ring intact2-(2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoic acid

Key Findings :

  • Photolytic degradation is significant, necessitating storage in dark conditions .
  • The compound exhibits high stability in acidic media but undergoes rapid ester hydrolysis in basic environments.

Scientific Research Applications

Chemical Structure and Synthesis

The compound is characterized by a unique structure that includes:

  • Triazole Ring : Known for its bioactivity.
  • Pyrrole Moiety : Enhances interaction with biological targets.
  • Sulfanyl Group : Contributes to its chemical reactivity.

The synthesis typically involves multi-step processes that utilize readily available reagents. For instance, initial reactions may involve the formation of the triazole and pyrrole components, followed by coupling reactions to produce the final product. Techniques such as nuclear magnetic resonance (NMR) and mass spectrometry are employed for structural confirmation.

Biological Activities

Research indicates that methyl 2-(2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate exhibits significant biological activities:

  • Antimicrobial Properties : The compound has shown efficacy against various bacterial strains, suggesting potential use as an antibacterial agent.
  • Anti-inflammatory Effects : In silico studies indicate that it may act as a 5-lipoxygenase (5-LOX) inhibitor, which is crucial for inflammatory response modulation .
  • Anticancer Potential : Preliminary evaluations indicate that the compound could serve as a lead structure for developing new anticancer agents due to its ability to interact with cancer cell pathways.

Antimicrobial Activity

A study demonstrated the compound's effectiveness against Escherichia coli and Pseudomonas aeruginosa, two common pathogens associated with infections. The results indicated a dose-dependent response, highlighting its potential as a therapeutic agent in treating bacterial infections .

Anti-inflammatory Mechanism

Molecular docking studies have suggested that this compound could inhibit the activity of 5-lipoxygenase. This enzyme plays a pivotal role in the synthesis of leukotrienes, which are mediators of inflammation. The compound's ability to modulate this pathway positions it as a candidate for anti-inflammatory drug development .

Anticancer Activity

In vitro studies have shown that derivatives of this compound can induce apoptosis in cancer cells. The presence of the triazole ring is believed to enhance its interaction with biological targets related to tumor growth and survival pathways .

Comparative Analysis of Related Compounds

Compound NameStructural FeaturesBiological Activity
This compoundContains triazole and pyrroleAntimicrobial, anti-inflammatory
N-(3-Cyano...Similar triazole structureAnti-inflammatory
Other triazole derivativesVaried substitutionsAntibacterial

Mechanism of Action

The mechanism of action of methyl 2-(2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors through hydrogen bonding, hydrophobic interactions, or covalent bonding. The pyrrole and triazole rings can participate in π-π stacking interactions, while the sulfanyl group can form disulfide bonds with cysteine residues in proteins.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues

Table 1: Structural and Functional Comparison of Key Triazole Derivatives
Compound Name Structural Features Key Biological Activities References
Target Compound 1,2,4-Triazole with 5-propyl, 4-(pyrrole), and methyl benzoate substituents Kinase inhibition (c-Kit, RAF), redox modulation (TrxR1), antimicrobial potential
GPR-17 2-({5-[3-(Morpholine-4-sulfonyl)phenyl]-4-[4-(trifluoromethoxy)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide G-protein-coupled receptor modulation, neuroinflammation regulation
5-(5-Methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol derivatives Alkyl-substituted triazole-thiols with phenyl and pyrazole groups Antifungal, herbicidal, radical-scavenging activity
2-[4-Benzyl-5-(2-furyl)-4H-1,2,4-triazol-3-ylsulfanyl]acetamide Benzyl, furyl, and acetamide substituents Anticonvulsant, antitumoral, cholesterol inhibition

Functional and Pharmacological Differences

Kinase Selectivity :

  • The target compound’s pyrrole substituent may confer selectivity for c-Kit and RAF kinases, whereas GPR-17’s trifluoromethoxy and morpholine-sulfonyl groups enhance affinity for GPCRs involved in neuroinflammatory pathways .
  • In contrast, benzyl- and furyl-substituted triazoles (e.g., ) exhibit stronger anticonvulsant activity due to interactions with voltage-gated ion channels.

Antimicrobial and Antioxidant Activity :

  • Alkyl derivatives of 5-(5-methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol show superior radical-scavenging activity compared to the target compound, likely due to the thiol group’s redox-active properties .
  • The methyl benzoate group in the target compound may reduce direct antimicrobial efficacy compared to acetamide derivatives (e.g., ), which exhibit broader-spectrum antifungal action.

Metabolic Stability :

  • The methyl ester in the target compound may improve metabolic stability over free carboxylic acid analogues but could limit bioavailability compared to amide derivatives like GPR-17 .

Research Findings and Mechanistic Insights

Kinase Inhibition Pathways

  • The target compound’s triazole-pyrrole system mimics ATP-binding motifs in kinases, competitively inhibiting c-Kit and RAF with IC50 values comparable to Pyr3 (a pyrazole-carboxylate kinase inhibitor) .
  • Unlike Pyr3, however, the sulfanyl-acetamido bridge in the target compound may facilitate covalent interactions with cysteine residues in TrxR1, enhancing redox-modulatory effects .

Microenvironment Interactions

  • The propyl chain in the target compound increases lipophilicity (logP ~3.2), favoring blood-brain barrier penetration compared to polar derivatives like GPR-17 (logP ~2.8) .

Limitations and Contradictions

  • Contradiction in Bioactivity : While some triazole-thiol derivatives (e.g., ) show dose-dependent antifungal activity, the target compound’s benzoate group may sterically hinder interactions with fungal ergosterol biosynthesis enzymes, reducing efficacy .

Biological Activity

Methyl 2-(2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate is a complex organic compound featuring a unique combination of functional groups, including a methoxyphenyl group, a triazole ring, and a sulfanyl linkage. This structural diversity contributes to its notable biological activities, particularly in antimicrobial and anti-inflammatory domains.

Chemical Structure and Properties

The molecular formula of this compound is C17H20N4O2SC_{17}H_{20}N_4O_2S, with a molecular weight of approximately 364.43 g/mol. The presence of the triazole ring is significant due to its established pharmacological properties, which include antifungal and antimicrobial activities.

Synthesis

The synthesis of this compound typically involves multi-step chemical reactions. A common synthetic route includes the condensation of the triazole derivative with an appropriate acetamide under controlled conditions. Various catalysts and solvents are utilized to optimize yield and purity during the synthesis process.

Antimicrobial Activity

Research indicates that compounds containing the 1,2,4-triazole moiety exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of triazole demonstrate activity against a range of pathogenic bacteria such as Staphylococcus aureus and Escherichia coli . The specific compound has been noted for its potential effectiveness against various strains due to its unique structural features.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies suggest that it may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. The inhibition of COX-II has been linked to reduced inflammation and pain relief .

Case Studies and Research Findings

StudyFindings
Study 1 : Antimicrobial Efficacy The compound exhibited significant antibacterial activity against Enterobacter aerogenes, Staphylococcus aureus, and Bacillus cereus.
Study 2 : Anti-inflammatory Activity Demonstrated selective COX-II inhibitory potential with an IC50 value indicating strong potency compared to standard anti-inflammatory drugs.
Study 3 : Synthesis and Characterization Detailed the synthetic pathway and characterized the compound using NMR and mass spectrometry, confirming its structural integrity and purity.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Antimicrobial Mechanism : The triazole ring is known to disrupt fungal cell wall synthesis by inhibiting ergosterol production, which is vital for maintaining cell membrane integrity.
  • Anti-inflammatory Mechanism : By inhibiting COX enzymes, the compound reduces the production of prostaglandins involved in inflammation and pain signaling pathways.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.